REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:16]([NH:18][CH2:19][C:20]2[C:21](=[O:28])[NH:22][C:23]([CH3:27])=[CH:24][C:25]=2[CH3:26])=[O:17])[C:5]2[C:6]([CH3:15])=[CH:7][N:8]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:9]=2[CH:10]=1.CC1(C)C(C)(C)OB([C:37]2[CH:38]=[CH:39][C:40]([N:43]3[CH2:48][CH2:47][NH:46][CH2:45][CH2:44]3)=[N:41][CH:42]=2)O1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].O1CCOCC1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.CCOC(C)=O.O>[CH:11]([N:8]1[C:9]2[CH:10]=[C:2]([C:37]3[CH:42]=[N:41][C:40]([N:43]4[CH2:44][CH2:45][NH:46][CH2:47][CH2:48]4)=[CH:39][CH:38]=3)[CH:3]=[C:4]([C:16]([NH:18][CH2:19][C:20]3[C:21](=[O:28])[NH:22][C:23]([CH3:27])=[CH:24][C:25]=3[CH3:26])=[O:17])[C:5]=2[C:6]([CH3:15])=[CH:7]1)([CH2:13][CH3:14])[CH3:12] |f:2.3.4.5,7.8.9.10.11|
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=2C(=CN(C2C1)C(C)CC)C)C(=O)NCC=1C(NC(=CC1C)C)=O
|
Name
|
|
Quantity
|
0.127 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=CC(=NC1)N1CCNCC1)C
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Name
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potassium phosphate
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Quantity
|
0.287 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
Thiol-3
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.028 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The suspension was stirred under N2 degassing for 10 min.
|
Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
Added sequentially to a reaction
|
Type
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CUSTOM
|
Details
|
The reaction
|
Type
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CUSTOM
|
Details
|
vial was sealed
|
Type
|
CUSTOM
|
Details
|
placed into a heat block at 95° C.
|
Type
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STIRRING
|
Details
|
stirred for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The contents were removed
|
Type
|
TEMPERATURE
|
Details
|
from heating
|
Type
|
CUSTOM
|
Details
|
The aq layer was removed from
|
Type
|
CUSTOM
|
Details
|
bottom of the reaction vial via pipette
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue dried on hi-vac for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The contents were purified by silica gel chromatography (
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CONCENTRATION
|
Details
|
The obtained solid was concentrated from TBME
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven at 45° C. for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The product was collected as 129 mg (70%)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(CC)N1C=C(C=2C(=CC(=CC12)C=1C=NC(=CC1)N1CCNCC1)C(=O)NCC=1C(NC(=CC1C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |